benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate
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Overview
Description
Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The unique structure of this compound makes it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate can be achieved through several synthetic routes. One common method involves the reaction of benzotriazole with benzyl chloroformate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of benzyl 1H-benzo[d][1,2,3]triazol-1-carboxylate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of benzyl 1H-benzo[d][1,2,3]triazol-1-carbinol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: this compound is explored for its potential use in drug development.
Mechanism of Action
The mechanism of action of benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole moiety is known to participate in π-π stacking interactions and hydrogen bonding, which enhances its binding affinity to target proteins . The pathways involved in its mechanism of action depend on the specific biological activity being studied.
Comparison with Similar Compounds
Benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate can be compared with other benzotriazole derivatives, such as:
1-Benzyl-1H-benzo[d][1,2,3]triazole: This compound shares a similar core structure but lacks the carbiMidate group.
Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate: This derivative has an additional carbamate group, which can influence its chemical and biological properties.
Tetrazolomethylbenzo[d][1,2,3]triazole derivatives: These compounds contain a tetrazole ring, which can impart different reactivity and biological activities compared to this compound.
Properties
CAS No. |
1338247-61-2 |
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Molecular Formula |
C14H12N4O |
Molecular Weight |
252.277 |
IUPAC Name |
benzyl benzotriazole-1-carboximidate |
InChI |
InChI=1S/C14H12N4O/c15-14(19-10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-17-18/h1-9,15H,10H2 |
InChI Key |
WXDLETHTHQCKIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=N)N2C3=CC=CC=C3N=N2 |
Synonyms |
benzyl 1H-benzo[d][1,2,3]triazol-1-carbiMidate |
Origin of Product |
United States |
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